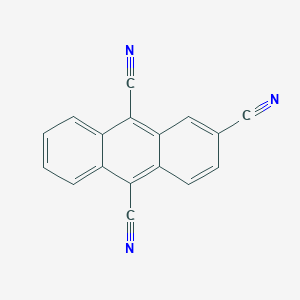![molecular formula C17H11F3O3 B14268551 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- CAS No. 152038-73-8](/img/structure/B14268551.png)
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a methoxy group at the 7th position and a trifluoromethylphenyl group at the 2nd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a methoxy-substituted benzaldehyde and a trifluoromethyl-substituted phenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction controls ensures the consistent production of high-quality 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties includes investigations into its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Mécanisme D'action
The mechanism by which 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Used in studies of estrogenic activity.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Investigated for its anti-inflammatory effects .
Uniqueness
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for studies on molecular interactions and potential therapeutic applications.
Propriétés
Numéro CAS |
152038-73-8 |
|---|---|
Formule moléculaire |
C17H11F3O3 |
Poids moléculaire |
320.26 g/mol |
Nom IUPAC |
7-methoxy-2-[3-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C17H11F3O3/c1-22-12-5-6-13-14(21)9-15(23-16(13)8-12)10-3-2-4-11(7-10)17(18,19)20/h2-9H,1H3 |
Clé InChI |
PAKSHDZJOAPYFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)



![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)



![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)


![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
